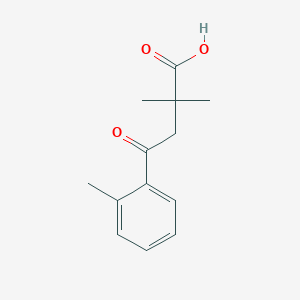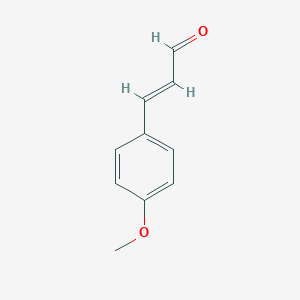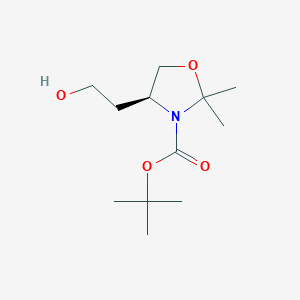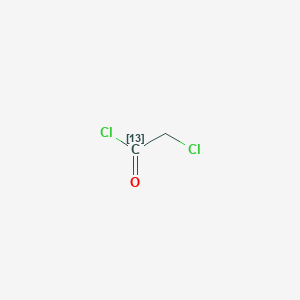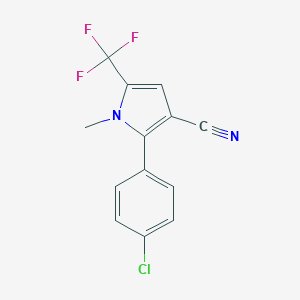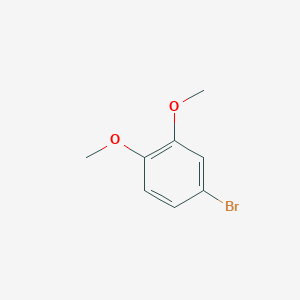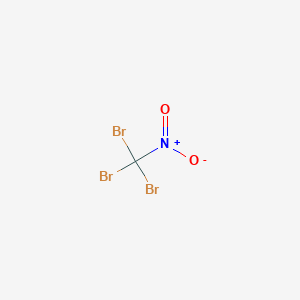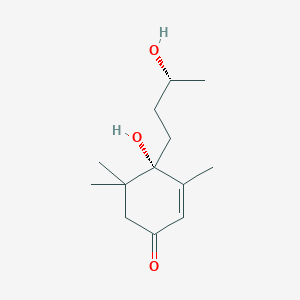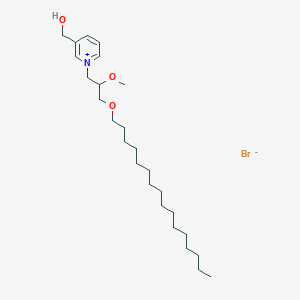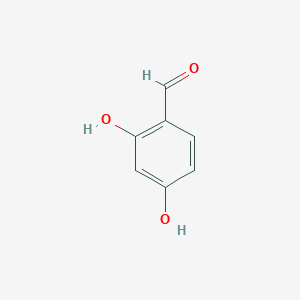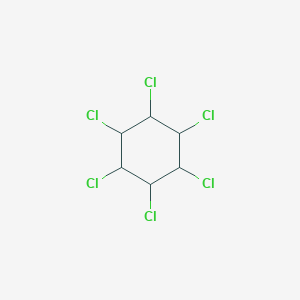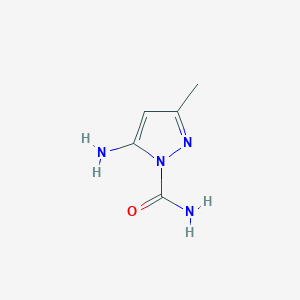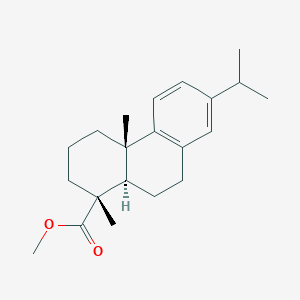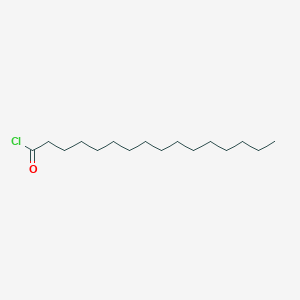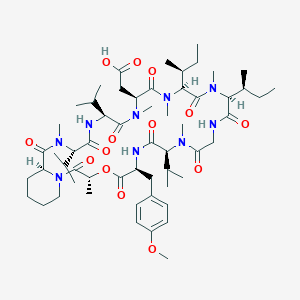
Cyclopeptolide 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopeptolide 1 is a natural product that belongs to the class of macrocyclic peptides. It was first isolated from the marine cyanobacterium Symploca sp. in 2005. Since then, it has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent. Cyclopeptolide 1 has shown promising results in various scientific studies, which has led to its synthesis and exploration of its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of Cyclopeptolide 1 is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of NF-κB, a protein involved in the regulation of the immune response.
Efectos Bioquímicos Y Fisiológicos
Cyclopeptolide 1 has been found to exhibit several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. Additionally, it has been found to exhibit potent anti-microbial activity by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopeptolide 1 has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, its structural complexity makes it an interesting target for chemical synthesis. However, its limited availability and high cost can be a limitation for some experiments. Additionally, its potential toxicity and lack of specificity can also be a limitation.
Direcciones Futuras
There are several future directions for research on Cyclopeptolide 1. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, its anti-microbial activity could be further explored as a potential alternative to traditional antibiotics. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and potent derivatives. Finally, the synthesis of Cyclopeptolide 1 and its derivatives could be optimized to improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of Cyclopeptolide 1 is a complex and challenging process due to its structural complexity. However, several research groups have successfully synthesized Cyclopeptolide 1 using different methods. The most common method is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. Other methods include solution-phase synthesis and semisynthesis.
Aplicaciones Científicas De Investigación
Cyclopeptolide 1 has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have shown that Cyclopeptolide 1 has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Cyclopeptolide 1 has also exhibited potent anti-microbial activity against several bacterial strains, making it a potential alternative to traditional antibiotics.
Propiedades
Número CAS |
154429-12-6 |
|---|---|
Nombre del producto |
Cyclopeptolide 1 |
Fórmula molecular |
C57H91N9O14 |
Peso molecular |
1126.4 g/mol |
Nombre IUPAC |
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |
Clave InChI |
WRIUTPDMSISMSW-OJCSTHIPSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Sinónimos |
cyclopeptolide 1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



